molecular formula C17H19NO B4739928 2,3-dihydro-1H-inden-2-yl(2-methoxybenzyl)amine

2,3-dihydro-1H-inden-2-yl(2-methoxybenzyl)amine

Cat. No. B4739928
M. Wt: 253.34 g/mol
InChI Key: LYSAOPJZPTYNQY-UHFFFAOYSA-N
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Description

2,3-dihydro-1H-inden-2-yl(2-methoxybenzyl)amine, also known as DMBA, is an organic compound that has recently gained attention in the scientific community due to its potential applications in drug development. DMBA is a derivative of indene, which is a bicyclic hydrocarbon commonly found in petroleum and coal tar. In

Mechanism of Action

The exact mechanism of action of 2,3-dihydro-1H-inden-2-yl(2-methoxybenzyl)amine is not fully understood, but it is believed to act on the central nervous system by modulating the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine. 2,3-dihydro-1H-inden-2-yl(2-methoxybenzyl)amine may also have antioxidant properties that protect neurons from oxidative stress.
Biochemical and Physiological Effects:
2,3-dihydro-1H-inden-2-yl(2-methoxybenzyl)amine has been shown to have a variety of biochemical and physiological effects. It has been found to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons. 2,3-dihydro-1H-inden-2-yl(2-methoxybenzyl)amine has also been found to decrease the levels of pro-inflammatory cytokines, which play a role in the development of chronic inflammation.

Advantages and Limitations for Lab Experiments

One advantage of using 2,3-dihydro-1H-inden-2-yl(2-methoxybenzyl)amine in lab experiments is its versatility. It can be used in a variety of assays to study its effects on different cell types and biological processes. However, one limitation of 2,3-dihydro-1H-inden-2-yl(2-methoxybenzyl)amine is its potential toxicity. It is important to use caution when handling 2,3-dihydro-1H-inden-2-yl(2-methoxybenzyl)amine and to follow proper safety protocols.

Future Directions

There are many potential future directions for research on 2,3-dihydro-1H-inden-2-yl(2-methoxybenzyl)amine. One area of interest is its potential use in the treatment of neurodegenerative diseases. Further studies are needed to determine the optimal dosage and administration route for 2,3-dihydro-1H-inden-2-yl(2-methoxybenzyl)amine in these applications. Other future directions include investigating the effects of 2,3-dihydro-1H-inden-2-yl(2-methoxybenzyl)amine on other biological processes, such as angiogenesis and wound healing, and exploring its potential as a drug delivery system.

Scientific Research Applications

2,3-dihydro-1H-inden-2-yl(2-methoxybenzyl)amine has been studied extensively for its potential applications in drug development. It has been shown to exhibit anti-inflammatory, analgesic, and antidepressant effects in animal models. 2,3-dihydro-1H-inden-2-yl(2-methoxybenzyl)amine has also been found to have neuroprotective properties and may be useful in the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s.

properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-2,3-dihydro-1H-inden-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO/c1-19-17-9-5-4-8-15(17)12-18-16-10-13-6-2-3-7-14(13)11-16/h2-9,16,18H,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYSAOPJZPTYNQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC2CC3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2-methoxyphenyl)methyl]-2,3-dihydro-1H-inden-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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